butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with the molecular formula C20H20O5 and a molecular weight of 340.379 g/mol . This compound is part of a class of organic compounds known as chromones, which are characterized by a benzopyranone structure. Chromones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
The synthesis of butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Scientific Research Applications
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromone structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant activities .
Comparison with Similar Compounds
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can be compared with other similar compounds, such as:
- Ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Methyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate These compounds share a similar chromone core structure but differ in their ester groups, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C20H20O5/c1-3-4-11-23-18(21)12-24-17-10-9-15-14-7-5-6-8-16(14)20(22)25-19(15)13(17)2/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
PPXNPHDAZKSRDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.